4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid is a chemical compound with the molecular formula C14H19NO4S . It has a molecular weight of 297.37 . This compound is used for research purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The boiling point is not provided .Scientific Research Applications
Antithrombotic Agents
- Research indicates that derivatives of tetrahydronaphthalene sulfonamide show potential as potent antithromboxane therapies. These derivatives can provide either reversible or apparent irreversible inhibition of the human thromboxane A2 prostanoid receptor, suggesting their utility in developing new antithrombotic agents (Wang et al., 2014).
Molecular Imaging and Apoptosis Detection
- Certain tetrahydronaphthalene sulfonamide derivatives, such as NST732, have been identified for their role in molecular imaging, particularly in monitoring anti-apoptotic drug treatments and blood clotting. This research provides insights into their application in positron emission tomography studies (Basuli et al., 2012).
Retinoid X Receptor Agonism
- Sulfonic acid analogues of tetrahydronaphthalene have been evaluated for selective retinoid X receptor agonism. This research is significant for developing therapies for conditions like cutaneous T-cell lymphoma, with some analogues showing potential for more selective RXR activation and minimal cross-signaling of the retinoic acid receptor (Heck et al., 2016).
Antimicrobial Agents
- New tetrahydronaphthalene-sulfonamide derivatives have shown potent antimicrobial activities. These compounds have been evaluated against various bacterial strains, demonstrating their potential as effective antimicrobial agents (Mohamed et al., 2021).
Sulfonation Studies
- Studies have explored the sulfonation of tetrahydronaphthalene derivatives, contributing to the understanding of chemical reactions and processes involving these compounds (Courtin, 1981).
Green Synthesis Applications
- Tetrahydronaphthalene sulfonamide derivatives have been used in green chemistry applications, such as the synthesis of spiro compounds in aqueous media. This research highlights the utility of these compounds in environmentally friendly chemical processes (Mohammadi & Shaterian, 2018).
Safety and Hazards
The safety data sheet for 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid provides several precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid contact with skin and eyes, and to use only outdoors or in a well-ventilated area . It’s also advised to wear protective gloves, clothing, and eye/face protection .
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)6-3-9-15-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10,15H,1-6,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUIMCXWRUBWBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.